REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7](S([O-])(=O)=O)=[CH:8][C:9]([C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:10].[Na+].[CH3:18][NH:19][CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>O>[CH3:18][N:19]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[C:7]1[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:11](=[O:12])[C:9](=[O:10])[CH:8]=1 |f:0.1|
|
Name
|
1,2-naphthoquinone-4-sulfonic acid-sodium salt
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Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
CNC1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred five hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate then filtered
|
Type
|
WASH
|
Details
|
The product is washed with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 100° C. in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(C(C2=CC=CC=C12)=O)=O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |